Lumiracoxib acyl-b-D-glucuronide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

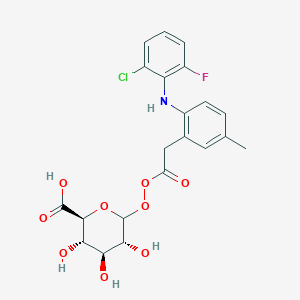

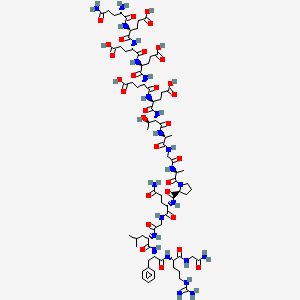

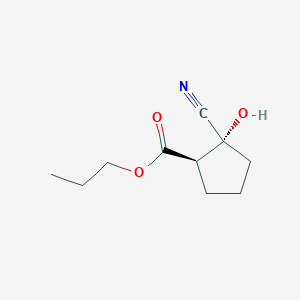

Lumiracoxib acyl-b-D-glucuronide is a metabolite of lumiracoxib, a selective cyclo-oxygenase-2 (COX-2) inhibitor. Lumiracoxib is used for the treatment of osteoarthritis, rheumatoid arthritis, and acute pain. The compound this compound is formed through the conjugation of lumiracoxib with glucuronic acid, resulting in a metabolite that is involved in the drug’s metabolism and excretion .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lumiracoxib acyl-b-D-glucuronide involves the conjugation of lumiracoxib with glucuronic acid. This process is typically catalyzed by UDP-glucuronosyltransferase (UGT) enzymes in the liver. The reaction conditions include the presence of UDP-glucuronic acid as a co-substrate and the appropriate UGT enzyme .

Industrial Production Methods

Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of bioreactors to facilitate the enzymatic reaction, ensuring optimal conditions for the UGT enzymes to function efficiently. The product is then purified using standard chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Lumiracoxib acyl-b-D-glucuronide undergoes several types of chemical reactions, including:

Hydrolysis: The compound can hydrolyze back to lumiracoxib and glucuronic acid under acidic or basic conditions.

Oxidation: It can undergo oxidation reactions, particularly in the presence of reactive oxygen species.

Substitution: The glucuronide moiety can be substituted by other nucleophiles under specific conditions

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, water.

Oxidation: Reactive oxygen species, oxidizing agents.

Substitution: Nucleophiles such as amines or thiols

Major Products Formed

Hydrolysis: Lumiracoxib and glucuronic acid.

Oxidation: Oxidized derivatives of this compound.

Substitution: Substituted glucuronide derivatives

Scientific Research Applications

Lumiracoxib acyl-b-D-glucuronide has several scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for the study of drug metabolism and pharmacokinetics.

Biology: Studied for its role in the metabolic pathways of lumiracoxib and its interactions with biological molecules.

Medicine: Investigated for its potential effects on drug efficacy and safety, particularly in relation to its parent compound, lumiracoxib.

Industry: Utilized in the development of analytical methods for the detection and quantification of lumiracoxib and its metabolites in biological samples

Mechanism of Action

The mechanism of action of lumiracoxib acyl-b-D-glucuronide involves its formation as a metabolite of lumiracoxib. Lumiracoxib inhibits prostaglandin synthesis by selectively inhibiting COX-2, an enzyme involved in the inflammatory process. The glucuronide conjugate is formed as part of the drug’s metabolism, facilitating its excretion from the body. The molecular targets include COX-2 and the enzymes involved in glucuronidation .

Comparison with Similar Compounds

Similar Compounds

Diclofenac acyl-b-D-glucuronide: Another acyl glucuronide metabolite formed from diclofenac, a non-steroidal anti-inflammatory drug (NSAID).

Ibuprofen acyl-b-D-glucuronide: Formed from ibuprofen, another commonly used NSAID.

Naproxen acyl-b-D-glucuronide: A metabolite of naproxen, also an NSAID

Uniqueness

Lumiracoxib acyl-b-D-glucuronide is unique due to its selective inhibition of COX-2, which distinguishes it from other NSAIDs that may inhibit both COX-1 and COX-2. This selectivity is associated with a reduced incidence of gastrointestinal side effects compared to non-selective NSAIDs .

Properties

Molecular Formula |

C21H21ClFNO9 |

|---|---|

Molecular Weight |

485.8 g/mol |

IUPAC Name |

(2S,3S,4S,5R)-6-[2-[2-(2-chloro-6-fluoroanilino)-5-methylphenyl]acetyl]peroxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C21H21ClFNO9/c1-9-5-6-13(24-15-11(22)3-2-4-12(15)23)10(7-9)8-14(25)32-33-21-18(28)16(26)17(27)19(31-21)20(29)30/h2-7,16-19,21,24,26-28H,8H2,1H3,(H,29,30)/t16-,17-,18+,19-,21?/m0/s1 |

InChI Key |

QAZYGQJBKASWPO-DAZJWRSOSA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1)NC2=C(C=CC=C2Cl)F)CC(=O)OOC3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=C(C=CC=C2Cl)F)CC(=O)OOC3C(C(C(C(O3)C(=O)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-Amino-6-(methylamino)pyridin-2-yl]pyrrolidine-3,4-diol](/img/structure/B13809925.png)